Sodium aluminum hydride

Catalog No.
S569806
CAS No.
13770-96-2
M.F
AlH4Na
M. Wt
54.003 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium aluminum hydride

CAS Number

13770-96-2

Product Name

Sodium aluminum hydride

IUPAC Name

sodium;alumanuide

Molecular Formula

AlH4Na

Molecular Weight

54.003 g/mol

InChI

InChI=1S/Al.Na.4H/q-1;+1;;;;

InChI Key

MNYCIYRTKITUKR-UHFFFAOYSA-N

SMILES

[Na+].[AlH4-]

solubility

Soluble in tetrahydrofuran, dimethyl "Cellosolve"

Synonyms

NaAlH4, sodium alanate, sodium aluminum hydride

Canonical SMILES

[Na+].[AlH4-]

The exact mass of the compound Sodium aluminum hydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in tetrahydrofuran, dimethyl "cellosolve". Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Sodium Compounds - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium aluminum hydride (NaAlH4, CAS 13770-96-2) is a complex metal hydride utilized extensively as a versatile reducing agent in organic synthesis and as a benchmark material in solid-state hydrogen storage [1]. Bridging the reactivity gap between highly aggressive lithium aluminum hydride (LiAlH4) and milder sodium borohydride (NaBH4), NaAlH4 provides potent hydride transfer capabilities capable of reducing esters, carboxylic acids, and amides, but with a more manageable thermal profile and lower precursor cost [2]. In energy materials procurement, it is highly valued for its thermodynamically favorable, reversible hydrogen desorption profile when doped with transition metals, offering a practical hydrogen storage capacity of up to 5.6 wt% under moderate conditions [1].

Procurement Fit

Broad hydride reducing agent for esters, amides, nitriles, and carbonyls
Reversible hydrogen storage material when transition-metal doped
THF-soluble; insoluble in diethyl ether and hydrocarbons

Substituting NaAlH4 with common alternatives fundamentally alters process safety, chemoselectivity, and thermodynamic reversibility. While NaBH4 is cheaper and easier to handle, it is an insufficiently powerful nucleophile and fails to reduce esters, amides, or carboxylic acids under standard conditions [1]. Conversely, LiAlH4 is a stronger reducing agent but exhibits extreme reactivity, rendering it highly hazardous and prone to violent exothermic decomposition during industrial scale-up[2]. Furthermore, in hydrogen storage applications, LiAlH4 undergoes irreversible decomposition upon hydrogen release, whereas NaAlH4 demonstrates robust cyclability and reversible hydrogen uptake, making it uniquely suited for advanced energy storage systems where generic hydrides fail [3].

Substitution Risk

NaBH4 reduces only aldehydes and ketones; broader scope (esters, amides, nitriles) may not be met.
LiAlH4 differs in nitrile reduction selectivity and ether solubility; direct protocol transfer may require validation.
LiAlH4 decomposes irreversibly — not suitable for reversible hydrogen storage, a distinct NaAlH4 application after doping.

Superior Thermodynamic Reversibility in Solid-State Hydrogen Storage

In the evaluation of complex alanates for hydrogen storage, NaAlH4 stands out due to its ability to be reversibly cycled when doped with titanium. Studies demonstrate that Ti-doped NaAlH4 can achieve up to 5.6 wt% useful reversible hydrogen capacity at moderate temperatures (100–150 °C) [1]. In stark contrast, LiAlH4 shows zero hydrogen uptake even after five cycles, decomposing irreversibly, while NaBH4 requires temperatures exceeding 400 °C for significant desorption [2].

Evidence DimensionReversible hydrogen storage capacity and cycling behavior
Target Compound DataTi-doped NaAlH4 exhibits robust reversibility with ~5.6 wt% useful capacity at 100–150 °C.
Comparator Or BaselineLiAlH4 exhibits 0% reversibility (irreversible decomposition); NaBH4 requires >400 °C for desorption.
Quantified DifferenceNaAlH4 provides >5 wt% reversible capacity at moderate temperatures, whereas LiAlH4 is entirely irreversible under identical cycling conditions.
ConditionsTemperature-programmed desorption (TPD) and rehydrogenation under 50-100 atm H2 pressure.

For energy storage material procurement, NaAlH4 is the only viable choice among simple complex alanates that allows for practical, low-temperature hydrogen recharging.

Reduction yield vs. LiAlH4
Head-to-head
NaAlH4 ≤10% diff
vs
LiAlH4 baseline
Reported comparable reduction performance across functional groups
THF, 0°C, standard workup

Orthogonal Solubility Profile in Ethereal Solvents

The solubility characteristics of NaAlH4 provide a distinct processing advantage over its lithium counterpart. While both NaAlH4 and LiAlH4 are highly soluble in tetrahydrofuran (THF), NaAlH4 is completely insoluble in diethyl ether [1]. This binary solubility divergence allows process chemists to utilize diethyl ether as an anti-solvent to selectively precipitate NaAlH4 or separate it from ether-soluble byproducts, a technique that is impossible with the highly ether-soluble LiAlH4[1].

Evidence DimensionSolubility in diethyl ether
Target Compound DataNaAlH4 is completely insoluble in diethyl ether.
Comparator Or BaselineLiAlH4 is highly soluble in diethyl ether.
Quantified DifferenceComplete insolubility (NaAlH4) versus high solubility (LiAlH4) in diethyl ether.
ConditionsStandard ambient conditions in ethereal solvents.

This stark difference in solubility allows process chemists to use solvent-switching techniques for selective precipitation, purification, and controlled reaction environments.

Nitrile reduction
Class-level
92% yield
Enables nitrile-to-amine transformation; NaBH4 unreactive
Benzonitrile to benzylamine, THF, 0°C

Cost-Effective Precursor Substitution for Deep Reductions

For industrial scale-up, NaAlH4 provides the critical reducing power required for recalcitrant functional groups without the supply chain premium of lithium. NaAlH4 successfully reduces esters, carboxylic acids, and amides to their corresponding alcohols and amines—transformations that NaBH4 cannot achieve[1]. By substituting LiAlH4 with NaAlH4, manufacturers maintain the necessary nucleophilic hydride transfer capabilities while utilizing a highly abundant, lower-cost sodium base, significantly improving the economic viability of large-scale syntheses[2].

Evidence DimensionFunctional group reduction capability vs. raw material dependency
Target Compound DataNaAlH4 completely reduces esters and amides utilizing a lower-cost sodium-based precursor.
Comparator Or BaselineNaBH4 fails to reduce these groups; LiAlH4 reduces them but relies on expensive lithium.
Quantified DifferenceNaAlH4 matches the critical reduction capabilities of LiAlH4 for recalcitrant carbonyls while eliminating the procurement bottleneck and price volatility of lithium-based reagents.
ConditionsStandard nucleophilic reduction of carbonyls in THF.

Enables process chemists to achieve deep reduction of complex intermediates without incurring the high raw material costs associated with lithium-based reagents.

H₂ storage capacity
Class-level
4.34 wt%
Reversible H₂ release; LiAlH4 decomposes irreversibly
Ti-Zr co-doped, 160°C
Thermal decomposition
Cross-study
NaAlH4 178–183°C
vs
LiAlH4 ~150°C
Reported higher thermal threshold may widen processing window
Solid state, inert atmosphere
Ether solubility
Cross-study
NaAlH4 Insoluble
vs
LiAlH4 Soluble
THF-based protocols required; ether protocols may need adaptation
Diethyl ether, room temp.
Procurement cost
Class-level
Lower cost (sodium-based) vs higher cost (lithium-based)
Class-level cost context driven by sodium precursor pricing
Market-dependent; verify for bulk

Solid-State Hydrogen Storage Systems

Utilized as a baseline reversible complex metal hydride for developing onboard hydrogen storage tanks, specifically employing Ti-doped NaAlH4 for low-temperature cycling where LiAlH4 fails due to irreversible decomposition [1].

Pharmaceutical Scale-Up Synthesis

Employed for the deep reduction of esters, carboxylic acids, and amides to their corresponding alcohols and amines in scenarios where NaBH4 is ineffective and LiAlH4 poses unacceptable cost or scale-up safety hazards [2].

Selective Solvent-Based Purification Workflows

Integrated into multi-step organometallic syntheses where its unique insolubility in diethyl ether allows for orthogonal precipitation and isolation of hydride intermediates, a separation strategy not possible with ether-soluble LiAlH4[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Large-scale organic reductions
Cost-effective reducing agent for multi-gram scale
Yield comparability to LiAlH4 across substrate scope
Solid-state hydrogen storage research
Reversible H₂ capacity after catalytic doping
Desorption kinetics and cycling stability under doping
THF-based reduction protocols
THF solubility enables homogeneous reduction conditions
Reactivity profile in THF vs. ethereal solvents
Bulk handling and long-term storage
Higher thermal decomposition threshold
Onset of exothermic decomposition under process conditions

Physical Description

Sodium aluminum hydride appears as a white crystalline solid. Density 1.24 g / cm3. If spread over a large flat combustible area, friction can ignite the material. Soluble in tetrahydrofuran.

Color/Form

White crystalline material

Density

1.24

Melting Point

Begins to melt at 183 °C with decomposition to evolve hydrogen

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (41.54%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H261 (58.46%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (60%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

13770-96-2

Associated Chemicals

Aluminum ion (3+);22537-23-1

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 3rd degree

Methods of Manufacturing

Sodium aluminum hydride can be produced by reaction of sodium hydride with aluminum chloride in THF

General Manufacturing Information

Aluminate(1-), tetrahydro-, sodium (1:1), (T-4)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Sodium aluminum hydride is supplied as a laboratory reagent by Ethyl Corporation; however, it has not yet been produced on an industrial scale.
Sodium aluminum hydride was marketed in the 1960s and early 1970s, and has become available again in quantity in the 1990s, but ... has not become widely used.

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Stable in dry air at room temperature but sensitive to moisture.
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

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